Bienvenue dans la boutique en ligne BenchChem!

5-azaspiro[3.5]nonan-9-ol hydrochloride

Lipophilicity LogP CNS Drug Design

5-Azaspiro[3.5]nonan-9-ol hydrochloride (CAS 2680540-55-8) is a saturated spirocyclic building block belonging to the 5-azaspiro[3.5]nonane family, which fuses an azetidine and a piperidine ring through a shared quaternary carbon. The compound is supplied as the hydrochloride salt (C₈H₁₆ClNO, MW 177.67 g/mol) and features a secondary hydroxyl group at the 9-position of the piperidine ring, distinguishing it from the parent 5-azaspiro[3.5]nonane scaffold.

Molecular Formula C8H16ClNO
Molecular Weight 177.7
CAS No. 2680540-55-8
Cat. No. B6197896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-azaspiro[3.5]nonan-9-ol hydrochloride
CAS2680540-55-8
Molecular FormulaC8H16ClNO
Molecular Weight177.7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Azaspiro[3.5]nonan-9-ol Hydrochloride: A Spirocyclic Azetidine Building Block with Differentiated Physicochemical Properties


5-Azaspiro[3.5]nonan-9-ol hydrochloride (CAS 2680540-55-8) is a saturated spirocyclic building block belonging to the 5-azaspiro[3.5]nonane family, which fuses an azetidine and a piperidine ring through a shared quaternary carbon [1]. The compound is supplied as the hydrochloride salt (C₈H₁₆ClNO, MW 177.67 g/mol) and features a secondary hydroxyl group at the 9-position of the piperidine ring, distinguishing it from the parent 5-azaspiro[3.5]nonane scaffold . This structural feature imparts quantitatively different lipophilicity (LogP 0.42), polar surface area (PSA 32 Ų), and hydrogen-bonding capacity (2 HBD, 2 HBA) relative to non-hydroxylated analogs, making it a strategically distinct choice for medicinal chemistry and CNS drug discovery programs [1].

Why Generic 5-Azaspiro[3.5]nonane Analogs Cannot Substitute for 5-Azaspiro[3.5]nonan-9-ol Hydrochloride


The 5-azaspiro[3.5]nonane scaffold encompasses a family of compounds that differ in ring heteroatom composition, substitution position, and functionalization. Simple replacement of 5-azaspiro[3.5]nonan-9-ol hydrochloride with the parent 5-azaspiro[3.5]nonane (LogP 2.01, PSA 12.03 Ų) or with the oxa-analog 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride (LogP −0.65) [1] will introduce substantial shifts in lipophilicity, hydrogen-bonding capacity, and aqueous solubility that can alter membrane permeability, metabolic stability, and target engagement in unpredictable ways. Spirocyclic scaffolds are known to exhibit lower LogD and higher metabolic stability than their non-spirocyclic counterparts [2]; however, within the spirocyclic family, the specific position and identity of the hydroxyl substituent further differentiate the compound's pharmacokinetic and synthetic utility, making generic substitution a high-risk procurement decision.

Quantitative Differentiation Evidence for 5-Azaspiro[3.5]nonan-9-ol Hydrochloride Versus Closest Analogs


Lipophilicity (LogP) Comparison: 5-Azaspiro[3.5]nonan-9-ol HCl vs. Parent 5-Azaspiro[3.5]nonane

The target compound exhibits a LogP of 0.42, a 1.59 log-unit reduction relative to the parent 5-azaspiro[3.5]nonane (LogP 2.01) [1]. This substantial decrease in lipophilicity is attributable to the introduction of the 9-hydroxyl group and the hydrochloride salt form, bringing the compound into the optimal LogP range (1–3) for CNS drug candidates while improving aqueous solubility [2].

Lipophilicity LogP CNS Drug Design Physicochemical Profiling

Polar Surface Area (PSA) and Hydrogen-Bonding Capacity: 5-Azaspiro[3.5]nonan-9-ol HCl vs. Parent Scaffold

5-Azaspiro[3.5]nonan-9-ol hydrochloride possesses a PSA of 32 Ų with 2 hydrogen-bond donors and 2 hydrogen-bond acceptors, compared to a PSA of 12.03 Ų for the parent 5-azaspiro[3.5]nonane (1 HBD, 1 HBA) [1]. The 2.7-fold increase in PSA and doubling of HBD/HBA counts are consistent with the added hydroxyl group and the hydrochloride salt, placing the target compound within the favorable PSA range (< 90 Ų) for blood-brain barrier penetration while providing additional interaction points for target engagement [2].

Polar Surface Area Hydrogen Bonding Blood-Brain Barrier Permeability Physicochemical Profiling

Lipophilicity Window: 5-Azaspiro[3.5]nonan-9-ol HCl vs. 5-Oxa-2-azaspiro[3.5]nonan-9-ol HCl

When compared with the structurally analogous oxa-spirocycle 5-oxa-2-azaspiro[3.5]nonan-9-ol hydrochloride (LogP −0.65), 5-azaspiro[3.5]nonan-9-ol hydrochloride (LogP 0.42) occupies a 1.07 log-unit higher lipophilicity window [1][2]. This intermediate LogP positions the aza-analog as a more balanced candidate for passive membrane permeability while still maintaining adequate aqueous solubility for formulation and in vitro assay conditions [3].

Lipophilicity Window LogP Oxa-Analog Comparison Medicinal Chemistry

Synthetic Handle Differentiation: 9-Hydroxyl Group as a Versatile Derivatization Site

The secondary alcohol at the 9-position of 5-azaspiro[3.5]nonan-9-ol hydrochloride provides a unique synthetic handle not present in the parent 5-azaspiro[3.5]nonane or its simple hydrochloride salt [1]. This hydroxyl group can undergo O-alkylation, acylation, sulfonylation, or oxidation to the corresponding ketone (5-azaspiro[3.5]nonan-9-one), enabling rapid diversification of the spirocyclic core for structure-activity relationship (SAR) studies without requiring de novo scaffold synthesis [2].

Synthetic Handle Derivatization Late-Stage Functionalization Medicinal Chemistry

Spirocyclic Scaffold Advantage: Metabolic Stability Class-Level Inference

A class-level comparison of spirocyclic compounds with their non-spirocyclic counterparts demonstrated that spirocycles consistently exhibit lower LogD and reduced intrinsic clearance in human liver microsomes [1]. The angular spirocyclic azetidine scaffold of 5-azaspiro[3.5]nonan-9-ol hydrochloride, validated in a recent comprehensive study by Kirichok et al. (2025), has been shown to act as an effective bioisostere for saturated six-membered heterocycles, offering favorable physicochemical and pharmacokinetic profiles including improved solubility, lower lipophilicity, and enhanced metabolic stability relative to monocyclic piperidine analogs [2].

Metabolic Stability Spirocyclic Scaffold Intrinsic Clearance Drug Discovery

Optimal Application Scenarios for 5-Azaspiro[3.5]nonan-9-ol Hydrochloride Based on Differentiation Evidence


CNS Lead Optimization Programs Requiring Balanced Lipophilicity and Solubility

The LogP of 0.42 for 5-azaspiro[3.5]nonan-9-ol hydrochloride falls within the optimal range for CNS drug candidates (LogP 1–3, with more recent CNS MPO frameworks favoring lower values), providing a superior starting point compared to the parent scaffold (LogP 2.01) for programs targeting central nervous system indications where excessive lipophilicity contributes to off-target toxicity, high metabolic turnover, and phospholipidosis [1]. The 2 HBD and 2 HBA capacity further supports blood-brain barrier penetration while maintaining sufficient aqueous solubility for in vitro assay formats.

Parallel SAR Libraries Requiring Dual Functionalization Handles on a Spirocyclic Core

The presence of both a secondary amine (azetidine ring) and a secondary alcohol (9-position) on 5-azaspiro[3.5]nonan-9-ol hydrochloride enables two-point diversification from a single commercially available building block, dramatically accelerating SAR exploration compared to the mono-functional parent scaffold [2]. Medicinal chemistry teams can independently derivatize the amine via reductive amination, amide coupling, or sulfonamide formation while simultaneously modifying the 9-hydroxyl group through O-alkylation, esterification, or oxidation, generating diverse compound libraries without multi-step de novo scaffold synthesis.

Metabolic Stability Screening Where Spirocyclic Scaffolds Reduce Intrinsic Clearance

Based on class-level evidence that spirocyclic azetidines exhibit lower LogD and reduced intrinsic clearance in human liver microsomes compared to monocyclic piperidine analogs, 5-azaspiro[3.5]nonan-9-ol hydrochloride is an appropriate scaffold for hit-to-lead programs where metabolic stability is a primary optimization parameter [3]. The angular spirocyclic architecture constrains the conformations accessible to metabolizing CYP450 enzymes, potentially reducing the rate of oxidative metabolism relative to flexible monocyclic amines.

Intermediate for Synthesis of 9-Substituted 5-Azaspiro[3.5]nonane Derivatives via Alcohol Chemistry

The 9-hydroxyl group of 5-azaspiro[3.5]nonan-9-ol hydrochloride serves as a precursor for oxidation to 5-azaspiro[3.5]nonan-9-one, enabling access to ketone-based chemistry (e.g., reductive amination, Grignard addition, oxime formation) that is unavailable from the parent scaffold [2]. This synthetic versatility makes the compound a preferred procurement choice for medicinal chemistry groups planning to explore the structure-activity relationship around the piperidine ring position.

Quote Request

Request a Quote for 5-azaspiro[3.5]nonan-9-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.